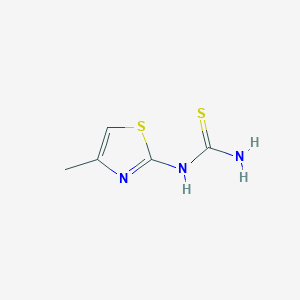

N-(4-Methyl-1,3-thiazol-2-yl)thiourea

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-2-yl)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3S2/c1-3-2-10-5(7-3)8-4(6)9/h2H,1H3,(H3,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBCWGVPPMADNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536999 | |

| Record name | N-(4-Methyl-1,3-thiazol-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14901-14-5 | |

| Record name | N-(4-Methyl-1,3-thiazol-2-yl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Methyl-1,3-thiazol-2-yl)thiourea can be synthesized through several methods. One common approach involves the reaction of 4-methyl-1,3-thiazole-2-amine with thiocyanate in the presence of a suitable solvent, such as ethanol or methanol. The reaction typically proceeds under reflux conditions, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-1,3-thiazol-2-yl)thiourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the thiourea moiety to corresponding amines or other reduced forms.

Substitution: This compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N-(4-Methyl-1,3-thiazol-2-yl)thiourea has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

Medicine: Research has shown potential anticancer properties, with studies focusing on its ability to inhibit tumor growth.

Industry: It is used in the production of agrochemicals, dyes, and materials with specific electronic properties

Mechanism of Action

The mechanism of action of N-(4-Methyl-1,3-thiazol-2-yl)thiourea involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Pathways Involved: The compound can interfere with cellular signaling pathways, such as those regulating cell proliferation and apoptosis, contributing to its anticancer properties

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly alter molecular properties. A comparison of key analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Withdrawing Groups : Halogens (e.g., Cl, F in compound 14) increase lipophilicity and may enhance membrane permeability but reduce solubility .

- Thiourea vs.

- Sulfonamide Functionality : Pritelivir’s sulfonamide group improves solubility and bioavailability, highlighting the trade-off between lipophilicity and pharmacokinetics .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(4-Methyl-1,3-thiazol-2-yl)thiourea, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methyl-1,3-thiazol-2-amine with thiophosgene or isothiocyanates under anhydrous conditions in aprotic solvents (e.g., THF, DCM) yields the thiourea derivative . Optimization of pH (neutral to mildly basic) and temperature (0–25°C) improves regioselectivity. Coupling agents like EDC/NHS may enhance amide bond formation in related thiazole derivatives .

| Key Reaction Parameters |

|---|

| Solvent: DCM/THF |

| Temperature: 0–25°C |

| Catalysts: None required |

| Yield Range: 60–85% |

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s planar structure and hydrogen-bonding networks (e.g., N–H⋯S interactions) are resolved using SHELX programs for refinement . Intramolecular hydrogen bonds (e.g., N–H⋯O in analogs) stabilize the thioamide tautomer, as seen in related thioureas .

Q. What biological activities are associated with this compound, and how are they screened?

- Methodological Answer : Antimicrobial and antiviral assays are common. For example, herpes simplex virus (HSV) inhibition is tested via plaque reduction assays (IC₅₀ values reported for analogs) . Antibacterial activity against Staphylococcus aureus is evaluated using broth microdilution (MIC: 8–32 µg/mL for thiourea derivatives) .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products like disubstituted thioureas?

- Methodological Answer : Kinetic control via slow reagent addition and low temperatures reduces polysubstitution. Chromatographic purification (e.g., silica gel with EtOAc/hexane) isolates the monomeric product. For scale-up, continuous flow reactors enhance reproducibility in related thiazole syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, solvent DMSO%). Normalize data using positive controls (e.g., acyclovir for antiviral assays) . Structure-activity relationship (SAR) studies on analogs (e.g., fluorophenyl-thiazole thioureas) clarify substituent effects .

Q. How does the compound interact with biological targets at the molecular level?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts binding to HSV thymidine kinase or bacterial dihydrofolate reductase. Experimental validation via SPR (surface plasmon resonance) measures affinity (KD values) . Thiourea’s sulfur atom may coordinate metal ions in enzyme active sites, as seen in transition-metal complexes .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.